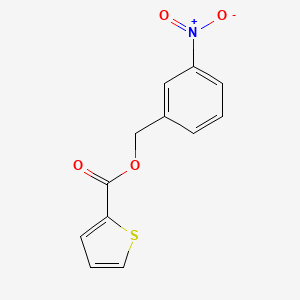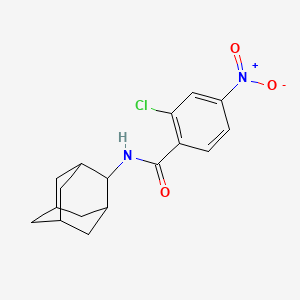![molecular formula C15H19NO B5748582 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone](/img/structure/B5748582.png)
2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone, also known as DMC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMC is a ketone-based compound that is used in various research applications, including medicinal chemistry, drug development, and chemical biology.
Mecanismo De Acción
The mechanism of action of 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer cell growth and survival. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer. Additionally, 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in cancer metastasis. 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It also reduces the levels of viral replication in infected cells. 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been found to be relatively non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone is its broad spectrum of activity against various types of cancer cells and viruses. It also has relatively low toxicity to normal cells, making it a promising candidate for further development as a therapeutic agent. However, 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has some limitations in lab experiments. It is a relatively unstable compound and can degrade over time, which can affect its activity. It also has poor solubility in aqueous solutions, making it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted therapies for cancer and viral infections. Another direction is to improve the stability and solubility of 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone, which would make it more suitable for in vivo applications. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone as a therapeutic agent.
In conclusion, 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone is a promising compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for studying cancer and viral infections. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone involves the reaction of 3,4-dimethyl aniline with cyclohexanone in the presence of a catalyst. The reaction takes place at high temperatures and pressures, resulting in the formation of 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone as the final product. The purity of 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also has the potential to overcome drug resistance in cancer cells. 2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propiedades
IUPAC Name |
(2Z)-2-[(3,4-dimethylanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h7-10,16H,3-6H2,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHSALSRMPZAJ-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C2CCCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C\2/CCCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-phenoxyphenyl)sulfonyl]piperidine](/img/structure/B5748500.png)
![4-tert-butyl-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5748506.png)
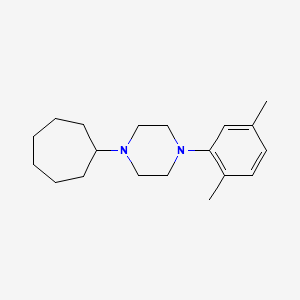
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)
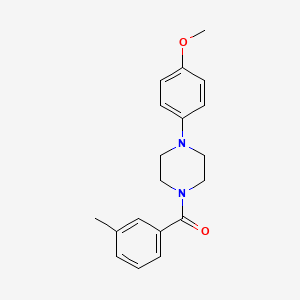
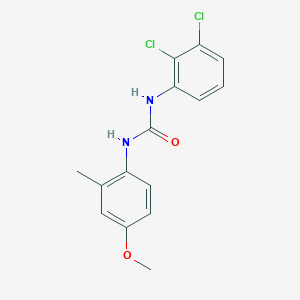
![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![ethyl 5-[(3-chloro-4-fluorophenyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5748566.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)
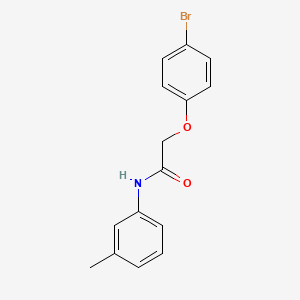
![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)
